molecular formula C15H13Cl2NO2 B336496 N-(3,4-dichlorophenyl)-4-ethoxybenzamide

N-(3,4-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B336496
M. Wt: 310.2 g/mol
InChI Key: FGTWBDCTSFNAEA-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenylamine moiety linked to a 4-ethoxy-substituted benzoyl group. This compound belongs to a broader class of N-substituted benzamides, which are often explored for their pharmacological and biological activities.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19)

InChI Key

FGTWBDCTSFNAEA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(3,4-dichlorophenyl)-4-ethoxybenzamide can be contextualized against related benzamides and acetamides, as outlined below:

Structural Analogues and Substitution Patterns

Compound Name Key Structural Features Biological Activity/Pharmacological Data References
This compound 3,4-dichlorophenyl + 4-ethoxybenzamide Not explicitly reported; inferred from analogs N/A
Etobenzanid N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide Herbicide; positional isomerism alters activity
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 3,4-dichlorophenyl + 2-hydroxy-5-chlorobenzamide Antimicrobial (vs. Desulfovibrio piger Vib-7)
U-47700 3,4-dichlorophenyl + dimethylaminoacetamide μ-opioid receptor agonist (MOR affinity: 7.5× morphine)
N-(3,4-Dichlorophenyl)benzamide 3,4-dichlorophenyl + unsubstituted benzamide Crystallographic data (dihedral angle: 58.3°)

Key Comparisons

Substituent Position and Bioactivity

  • The 3,4-dichlorophenyl group in the target compound contrasts with 2,3-dichlorophenyl in etobenzanid. Positional isomerism significantly impacts bioactivity; for example, etobenzanid’s herbicidal activity is absent in the 3,4-dichloro analog .
  • In opioid analogs like U-47700 , the 3,4-dichlorophenyl group enhances μ-opioid receptor (MOR) binding, whereas the ethoxy group in the target compound may alter selectivity or potency .

Functional Group Influence

  • Hydroxy vs. Ethoxy Substitutents : The 2-hydroxy group in 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide contributes to antimicrobial activity by enabling hydrogen bonding with bacterial targets . In contrast, the ethoxy group in the target compound may reduce metabolic degradation, improving bioavailability.
  • Crystallographic Conformation : N-(3,4-dichlorophenyl)benzamide exhibits a dihedral angle of 58.3° between the benzoyl and aniline rings, which could influence solubility and packing efficiency. The ethoxy group in the target compound may further modify this conformation .

Receptor Binding and Selectivity

  • While U-47700 shows strong MOR affinity (7.5× morphine), benzamides with bulkier substituents (e.g., ethoxy) may exhibit divergent receptor profiles. For instance, BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) targets σ-receptors, highlighting the role of side-chain modifications .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism compared to methoxy or hydroxy groups, as seen in comparisons with 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide .

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